5-(4-Bromophenyl)imidazolidine-2,4-dione
Overview
Description
5-(4-Bromophenyl)imidazolidine-2,4-dione is a chemical compound characterized by the presence of a bromophenyl group attached to an imidazolidine-2,4-dione core
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Safety and Hazards
The safety information available indicates that “5-(4-Bromophenyl)imidazolidine-2,4-dione” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
The future directions for “5-(4-Bromophenyl)imidazolidine-2,4-dione” could involve further exploration of its potential as an inhibitor of PTP1B, given the interest in such inhibitors for the treatment of type 2 diabetes and obesity . More research is needed to fully understand its properties and potential applications.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like protein tyrosine phosphatase-1b (ptp1b), which plays a crucial role in cellular processes .
Result of Action
Similar compounds have shown significant pharmacological activities, including anti-bacterial, anti-fungal, anti-diabetic, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)imidazolidine-2,4-dione typically involves the reaction of 4-bromobenzylamine with glyoxal in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired imidazolidine-2,4-dione product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or base.
Major Products Formed:
Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazolidine-2,4-dione derivatives.
Substitution: Formation of substituted imidazolidine-2,4-dione derivatives with various functional groups replacing the bromine atom.
Comparison with Similar Compounds
- 5-(3-Bromophenyl)imidazolidine-2,4-dione
- 5-(2-Bromophenyl)imidazolidine-2,4-dione
- (5Z)-5-(2-Bromobenzylidene)-2,4-imidazolidinedione
Comparison: 5-(4-Bromophenyl)imidazolidine-2,4-dione is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its isomers, such as 5-(3-Bromophenyl)imidazolidine-2,4-dione and 5-(2-Bromophenyl)imidazolidine-2,4-dione, the 4-bromophenyl derivative may exhibit different biological activities and chemical reactivity due to steric and electronic effects.
Properties
IUPAC Name |
5-(4-bromophenyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRHMDVCJFYNGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)NC(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388062 | |
Record name | 5-(4-bromophenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37944-78-8 | |
Record name | 5-(4-bromophenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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